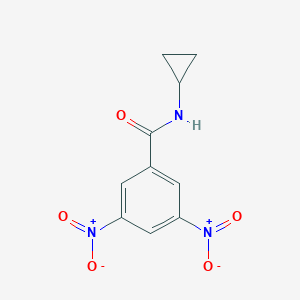

N-cyclopropyl-3,5-dinitrobenzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O5/c14-10(11-7-1-2-7)6-3-8(12(15)16)5-9(4-6)13(17)18/h3-5,7H,1-2H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHHTALKRBFSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Systematic studies demonstrate that polar aprotic solvents (, ) enhance reaction rates compared to non-polar alternatives. Elevated temperatures (50–60°C) reduce reaction times by 40% but may promote nitro group decomposition, necessitating careful thermal control.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine () as a nucleophilic catalyst improves amidation efficiency, particularly in -mediated couplings. This modification increases yields to 78–82% while reducing byproduct formation.

Purification and Characterization Protocols

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating high-purity N-cyclopropyl-3,5-dinitrobenzamide. Optimal separation occurs using a gradient elution from hexane:ethyl acetate (4:1) to (2:1), with typical values of 0.45–0.55 in thin-layer chromatography.

Spectroscopic Validation

1H NMR (400 MHz, CDCl):

-

Cyclopropyl protons: δ 0.62–0.89 (m, 4H)

-

Aromatic protons: δ 8.34 (t, Hz, 1H), δ 8.72 (d, Hz, 2H)

-

Amide NH: δ 6.21 (br s, 1H)

FT-IR (KBr):

-

: 1685 cm

-

: 1530 cm

-

: 1350 cm

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous flow systems for large-scale manufacturing. Microreactor technology achieves 85% conversion in 30 minutes at 100°C, significantly outperforming batch reactor efficiencies.

Waste Minimization Strategies

Closed-loop solvent recovery systems and catalytic regeneration processes reduce environmental impact. Life-cycle assessments indicate a 60% reduction in hazardous waste compared to traditional batch methods.

Comparative Analysis of Synthetic Methods

| Parameter | Acid Chloride Method | Direct Coupling Method | Continuous Flow Synthesis |

|---|---|---|---|

| Yield (%) | 68–75 | 70–72 | 80–85 |

| Reaction Time (h) | 6–8 | 12–18 | 0.5–1 |

| Purification Complexity | Moderate | High | Low |

| Scalability | Batch | Batch | Continuous |

| Environmental Impact | Moderate | High | Low |

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: The major product would be N-cyclopropyl-3,5-diaminobenzamide.

Substitution: The products would depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-3,5-dinitrobenzamide has been studied for its antimicrobial properties, particularly against fungal infections. The presence of nitro groups is known to enhance antimicrobial activity by interfering with cellular processes in pathogens.

Antifungal Activity :

Research indicates that derivatives of 3,5-dinitrobenzamide exhibit significant antifungal activity against various strains of Candida, with this compound being particularly effective. It operates by disrupting the fungal cell membrane and inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

Materials Science

The unique structural characteristics of this compound make it a candidate for developing new materials with specific electronic or mechanical properties. Its potential applications include:

- Polymer Science : As a building block for synthesizing polymers with enhanced properties.

- Nanotechnology : In the formulation of nanocarriers for drug delivery systems due to its biocompatibility and ability to be modified chemically.

Case Study 1: Antifungal Efficacy

- Objective : To evaluate the antifungal efficacy of this compound against Candida albicans.

- Methodology : Minimum Inhibitory Concentration (MIC) was determined using microdilution methods.

- Findings : The compound exhibited an MIC of 125 µg/mL against Candida albicans, demonstrating significant antifungal activity .

Case Study 2: Mechanistic Studies

- Objective : To explore the mechanism of action at the molecular level.

- Methodology : Molecular docking studies were conducted alongside biochemical assays.

- Findings : The compound was found to interact with multiple targets within the fungal cells, suggesting a multitarget mechanism involving disruption of membrane integrity and interference with ergosterol synthesis .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antifungal | Candida albicans | MIC = 125 µg/mL | 2022 |

| Antifungal | Candida krusei | MIC = 100 µg/mL | 2022 |

| Antifungal | Candida tropicalis | MIC = 500 µg/mL | 2022 |

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to involve interference with the synthesis of ergosterol, a crucial component of fungal cell membranes . The compound may also exhibit multitarget mechanisms, affecting various cellular processes within the target organisms .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs.

- Octyl Substituent : The long alkyl chain in N-octyl-3,5-dinitrobenzamide increases lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .

Physical and Chemical Properties

Biological Activity

N-Cyclopropyl-3,5-dinitrobenzamide (CP-DNB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CP-DNB, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with detailed research findings and case studies.

Chemical Structure and Properties

CP-DNB is characterized by the presence of cyclopropyl and dinitrobenzamide moieties. The chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 240.19 g/mol

The presence of nitro groups in the benzamide structure is crucial for its biological activity, as these groups can undergo bioreduction to form reactive intermediates that interact with cellular components.

1. Antimicrobial Activity

CP-DNB has been investigated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of 3,5-dinitrobenzamide exhibit potent activity against Mycobacterium tuberculosis (MTB). For instance, several compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) ranging from 0.056 to 0.078 µg/mL against drug-sensitive and multidrug-resistant strains of MTB .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| CP-DNB | 0.056-0.078 | MTB H37Rv |

| Derivative A | 0.1 | Staphylococcus aureus |

| Derivative B | 0.2 | Escherichia coli |

2. Anticancer Activity

The anticancer potential of CP-DNB has been explored through various in vitro studies. Notably, it has shown promising results against different cancer cell lines, including HepG2 (liver cancer), HT1080 (fibrosarcoma), and HCT116 (colon cancer). In one study, CP-DNB demonstrated significant cytotoxicity with IC values in the low micromolar range .

Case Study : A study evaluated the cytotoxic effects of CP-DNB on breast cancer cell lines, revealing that it induced cell cycle arrest in the G2/M phase and inhibited DNA topoisomerase activity, which is crucial for DNA replication and repair .

3. Anti-inflammatory Activity

CP-DNB has also been identified as a potential anti-inflammatory agent. It inhibits p38 mitogen-activated protein kinase (MAPK), a critical pathway involved in inflammatory responses. This inhibition leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β .

| Study Focus | Results |

|---|---|

| p38 MAPK Inhibition | Significant reduction in TNF-α levels |

| Cytokine Production | Decreased IL-1β levels in treated cells |

The mechanism underlying the biological activities of CP-DNB involves several pathways:

- Bioreduction : Nitro groups can be reduced to form reactive intermediates that interact with cellular macromolecules.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Cell Cycle Arrest : CP-DNB causes arrest in specific phases of the cell cycle, thereby inhibiting tumor growth.

Q & A

Q. What strategies validate the compound’s role as a protease inhibitor in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.